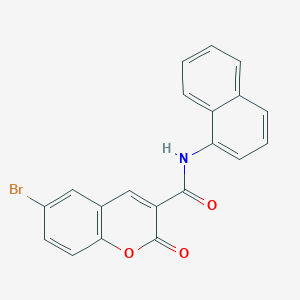

6-bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

6-bromo-N-naphthalen-1-yl-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12BrNO3/c21-14-8-9-18-13(10-14)11-16(20(24)25-18)19(23)22-17-7-3-5-12-4-1-2-6-15(12)17/h1-11H,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLQSKLIBOOTIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the bromination of a suitable precursor, followed by the introduction of the naphthalene ring and the chromene moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups present in the compound, leading to the formation of new derivatives.

Reduction: Reduction reactions can alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The bromine atom in the compound can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

Industry: The compound’s properties make it suitable for use in materials science, including the development of organic light-emitting diodes (OLEDs) and other advanced materials.

Mechanism of Action

The mechanism by which 6-bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to activate the cGAS-STING pathway, a critical component of the innate immune response. This activation leads to the production of type I interferons and other cytokines, which play a role in immune regulation and antiviral defense .

Comparison with Similar Compounds

Similar Compounds

6-bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide: This compound shares structural similarities and also activates the cGAS-STING pathway.

1,8-naphthalimide derivatives: These compounds are used in OLEDs and have similar photophysical properties.

Uniqueness

6-bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to activate the cGAS-STING pathway sets it apart from other similar compounds, highlighting its potential in therapeutic applications .

Biological Activity

6-Bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound notable for its unique structural features, which include a bromine atom, a naphthalene ring, and a chromene moiety. These characteristics contribute to its distinct biological activities, making it a subject of interest in pharmacological research.

The synthesis of 6-bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step processes, including bromination and the introduction of the naphthalene moiety. The compound can be synthesized using various reagents under controlled conditions to ensure high yield and purity.

| Property | Value |

|---|---|

| Molecular Formula | C20H15BrN2O3 |

| Molecular Weight | 384.25 g/mol |

| CAS Number | 38486-05-4 |

| IUPAC Name | 6-bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to activate the cGAS-STING pathway, which is crucial in the innate immune response. This activation leads to the production of type I interferons and other cytokines that play significant roles in immune regulation and antiviral defense.

Antimicrobial Activity

Research indicates that 6-bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent activity. For instance, derivatives of this compound have shown MIC values ranging from 0.22 to 0.25 μg/mL against certain bacterial strains, outperforming traditional antibiotics like ciprofloxacin in biofilm inhibition assays .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit cell invasion and migration in cancer models, suggesting its utility as a lead compound for developing new antitumor agents. In vivo experiments demonstrated reduced tumor growth in models treated with this compound .

Case Studies

- Antimicrobial Evaluation : A study assessed the antimicrobial activity of various derivatives of 6-bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide against Staphylococcus aureus and Staphylococcus epidermidis. The results indicated significant inhibition of biofilm formation compared to standard antibiotics, highlighting its potential as an antimicrobial agent .

- Anticancer Activity : In a study involving HT1080 and MDA-MB231 cancer cell lines, treatment with this compound resulted in marked reductions in cell invasion and migration. The mechanism behind these effects is still under investigation but suggests that the compound may inhibit specific pathways involved in tumor progression .

Comparison with Similar Compounds

The unique structure of 6-bromo-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide distinguishes it from other related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 6-Bromo-N-(naphthalen-2-yl)-2-oxo-2H-chromene | Lacks naphthalene moiety | Limited antimicrobial properties |

| N-(Naphthalen-2-yl)-2-oxo-2H-chromene | No bromine atom | Reduced reactivity |

| 6-Bromo-N-(phenyl)-2-oxo-2H-chromene | Contains phenyl instead of naphthalene | Altered biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.